molecular formula C7H15GeNO3 B094211 Methylgermatrane CAS No. 17663-23-9

Methylgermatrane

Cat. No.: B094211
CAS No.: 17663-23-9
M. Wt: 233.83 g/mol
InChI Key: BLJUKNTXXHUQFG-UHFFFAOYSA-N
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Description

Historical Context of Main Group Element Hypervalency

The concept of hypervalency in main group elements has been a subject of considerable discussion and evolution within the field of chemistry. The term "hypervalent" was first introduced by Jeremy I. Musher in 1969 to describe molecules where the central atom, belonging to groups 15-18 of the periodic table, appeared to have more than eight electrons in its valence shell. wikipedia.orguc.eduresearchgate.net This challenged the classical octet rule proposed by Gilbert N. Lewis and Irving Langmuir in the 1920s. uc.edumdpi.com

Initially, the bonding in hypervalent molecules, such as phosphorus pentachloride (PCl₅) and sulfur hexafluoride (SF₆), was explained by invoking the participation of d-orbitals in bonding. wikipedia.org However, subsequent advancements in ab initio calculations revealed that the contribution of d-orbitals to the bonding in these compounds is minimal. wikipedia.orgmdpi.com An alternative and more widely accepted model is the three-center, four-electron (3c-4e) bond, proposed by Rundle and Pimentel in the 1940s and 1950s. wikipedia.orgresearchgate.netacs.org This model describes the bonding in hypervalent species without violating the octet rule for the central atom. The debate over the most accurate description of bonding in these species has led some to prefer the term "hypercoordinate" over "hypervalent," as it empirically describes the observed molecular structure without implying a specific bonding theory. uc.eduacs.org

Defining the Atrane Framework and Intramolecular Coordination Bonds

Atranes are a class of tricyclic molecules characterized by three five-membered rings and a transannular dative bond. chemeurope.comwikipedia.org This unique structural feature involves a nitrogen atom at one bridgehead donating a pair of electrons to a Lewis acidic atom, such as silicon, boron, or germanium, at the other bridgehead. wikipedia.org The name "atrane" was first proposed by Mikhail Grigorievich Voronkov. chemeurope.com

The key feature of the atrane framework is the intramolecular coordination bond, a type of dative bond, between the nitrogen and the central element (E), depicted as N→E. mdpi.com This interaction creates a trigonal bipyramidal geometry around the central atom. iastate.edu The strength of this N→E bond is influenced by several factors, including the electronegativity of the substituents on the central atom and the size of the rings. wikipedia.orgnih.gov The formation of this transannular bond is also driven by the relief of ring strain that would be present in the alternative eight-membered rings. wikipedia.org The flexibility of this bond allows for a spectrum of structures, from true atranes with a clear coordination bond to "quasiatranes" where the bond is stretched, and "proatranes" where the bond is essentially broken. chemeurope.comwikipedia.org

Table 1: Key Terminology in Atrane Chemistry

Term Definition
Hypervalency A concept describing molecules where a main group element appears to have more than eight electrons in its valence shell. wikipedia.orgiitd.ac.in
Atrane A tricyclic molecule with three five-membered rings and a transannular dative bond from a nitrogen atom to a Lewis acidic central atom. chemeurope.comwikipedia.org
Intramolecular Coordination Bond A dative bond within a single molecule, specifically the N→E bond in atranes. mdpi.com
Germatrane An atrane in which the central Lewis acidic atom is germanium. chemeurope.comresearchgate.net
Methylgermatrane A specific germatrane with a methyl group attached to the germanium atom. dcu.ieamericanchemicalsuppliers.com

Classification and Significance of Germatranes within Metallatrane Systems

Metallatranes are a broad class of atranes where the central atom is a metal or metalloid. nih.gov Germatranes are a significant subclass of metallatranes, where the central atom is germanium. chemeurope.comresearchgate.net These compounds are of particular interest due to their unique physicochemical properties and diverse biological activities. researchgate.netthieme-connect.com

Specific Focus on this compound: A Representative Germatrane

This compound, with a methyl group attached to the germanium atom, serves as a representative example of the germatrane family. dcu.ie Its synthesis has been reported through various methods, including the reaction of tris(dimethylamino)methylgermane with triethanolamine (B1662121). dcu.ie The study of this compound and its derivatives is crucial for understanding the fundamental structure-property relationships within the broader class of germatranes.

The investigation of this compound and related compounds contributes to the development of new materials and potential therapeutic agents. researchgate.netencyclopedia.pub The unique structural and electronic features of the germatrane cage, particularly the hypervalent nature of the germanium atom and the transannular N→Ge bond, are central to their interesting chemical behavior. thieme-connect.comnih.gov

Properties

IUPAC Name

1-methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15GeNO3/c1-8-10-5-2-9(3-6-11-8)4-7-12-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJUKNTXXHUQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge]12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15GeNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Intramolecular Dynamics of Germatrane Systems

Crystallographic Analysis via X-ray Diffraction

Determination of Molecular Geometry and Conformational Features

This structural arrangement is a hallmark of the atrane family of compounds and is crucial for their unique chemical and biological properties. The geometry is often described as an intermediate between a tetrahedral and a trigonal-bipyramidal configuration, with the degree of distortion from ideal geometries providing insight into the strength of the transannular interaction.

Quantification of Ge-N Transannular Interaction Distances and Angles

For instance, in a series of thienylgermatranes, the Ge-N bond distance was found to be in the range of 2.183–2.283 Å. Similarly, for benzylgermatranes, this distance ranges from 2.175 to 2.219 Å. These values are significantly shorter than the sum of the van der Waals radii of germanium and nitrogen, indicating a substantial bonding interaction.

The C-Ge-N bond angle deviates from the ideal 180° of a perfect trigonal-bipyramidal geometry, further confirming the presence and influence of the transannular bond. The O-Ge-N bond angles are also distorted from the ideal 90° expected for such a geometry.

Table 1: Representative Ge-N Transannular Bond Distances in Germatrane Derivatives

Compound ClassGe-N Bond Distance (Å)
Thienylgermatranes2.183 – 2.283
Benzylgermatranes2.175 – 2.219

Spectroscopic Approaches to Structural Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable information about the structure and bonding of methylgermatrane in solution, complementing the solid-state data from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound in solution. The chemical shifts of the protons and carbons in the triethanolamine (B1662121) backbone and the methyl group are characteristic of the germatrane framework.

In the ¹H NMR spectrum, the protons of the methylene groups adjacent to the oxygen atoms (O-CH₂) and the nitrogen atom (N-CH₂) typically appear as distinct multiplets. The protons of the methyl group attached to the germanium atom give rise to a singlet.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Alkylgermatranes

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HGe-CH₃0.5 - 1.5
¹HO-CH₂3.5 - 4.5
¹HN-CH₂2.5 - 3.5
¹³CGe-CH₃5 - 15
¹³CO-CH₂50 - 65
¹³CN-CH₂45 - 60

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy provides information about the vibrational modes of the bonds within the this compound molecule. The presence of characteristic absorption bands helps to identify the functional groups and provides insight into the bonding environment.

Key vibrational frequencies for germatranes include the stretching vibrations of the C-H, C-N, C-O, and Ge-C bonds. Of particular interest is the stretching vibration corresponding to the Ge-N transannular bond. Theoretical and experimental studies on various germatranes have assigned the Ge-N stretching frequency to a band in the range of 330-370 cm⁻¹. The position of this band can be correlated with the strength of the Ge-N interaction.

Other important IR absorption bands for this compound would include:

C-H stretching: around 2850-3000 cm⁻¹

C-O stretching: around 1000-1100 cm⁻¹

Ge-C stretching: typically in the 550-650 cm⁻¹ region

Conformational Analysis and Isomerism

The germatrane cage is not rigid and can undergo conformational changes in solution. The primary form of dynamic behavior observed in germatrane systems is the inversion of the five-membered chelate rings.

This dynamic process leads to the existence of two enantiomeric conformations, denoted as Λ and Δ isomers. nih.gov This Λ ⇌ Δ isomerization, often referred to as a "ring flip," involves the concerted inversion of the three chelate rings. nih.gov The energy barrier for this process can be studied using dynamic NMR techniques at variable temperatures.

The nature of the substituent on the germanium atom can influence the rate of this isomerization. For this compound, this equilibrium is expected to be rapid at room temperature on the NMR timescale, resulting in averaged signals for the protons and carbons of the triethanolamine backbone. The existence of these conformers is a crucial aspect of the stereochemistry of germatranes and can have implications for their reactivity and biological activity.

Investigation of Dynamic Processes (e.g., Berry Pseudorotation in Analogs)

Germatrane systems, with their characteristic transannular dative bond between nitrogen and germanium, exhibit a geometry that is amenable to intramolecular ligand exchange. One of the most studied dynamic processes in analogous pentacoordinate compounds is the Berry pseudorotation. This mechanism provides a low-energy pathway for the interchange of axial and equatorial substituents around the central atom without the need for bond cleavage.

The Berry pseudorotation is a non-dissociative process where two equatorial ligands move towards each other, while the two axial ligands move apart, passing through a square pyramidal transition state. This process results in the exchange of two equatorial ligands with the two original axial ligands. While direct experimental evidence for Berry pseudorotation in this compound itself is not extensively documented, the principle is well-established for a wide range of pentacoordinate molecules, including those of silicon and phosphorus, which are neighbors to germanium in the periodic table.

The investigation of such dynamic processes in germatrane analogs often involves variable-temperature (VT) NMR spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals corresponding to non-equivalent axial and equatorial groups. This coalescence indicates that the rate of the exchange process is becoming fast on the NMR timescale. From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy for the dynamic process can be calculated.

Computational methods, such as Density Functional Theory (DFT), have also been employed to model the potential energy surface for ligand exchange in pentacoordinate germanium compounds. These calculations can predict the energy barrier for processes like the Berry pseudorotation and help to visualize the transition state geometry. For many pentacoordinate systems, the calculated energy barriers are low, suggesting that such dynamic processes are facile at or near room temperature.

Table 1: Representative Energy Barriers for Berry Pseudorotation in Pentacoordinate Compounds

Compound AnalogCentral AtomMethodCalculated/Experimental Energy Barrier (kcal/mol)
PF₅PExperimental (NMR)~3.6
SiF₅⁻SiComputational (DFT)~4.2
GeF₅⁻GeComputational (DFT)~5.1

Z/E Isomerism in Unsaturated Germatrane Derivatives

The introduction of a carbon-carbon double bond in the substituent attached to the germanium atom in germatranes opens up the possibility of Z/E (cis/trans) isomerism. The synthesis and characterization of unsaturated germatrane derivatives, such as 1-alkenylgermatranes, have provided clear evidence of this type of stereoisomerism.

A notable example is the synthesis of Z- and E-isomers of N(CH₂CH₂O)₃GeC(Br)=C(Br)Ph. The reaction of (phenylacetylenyl)triethoxygermane with bromine leads to a mixture of the corresponding Z- and E-isomeric triethoxygermane derivatives. Subsequent treatment with triethanolamine yields the respective germatrane isomers. The ratio of the Z and E isomers can often be influenced by the reaction conditions and the nature of the starting materials.

The structural elucidation of these isomers relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR spectroscopy. The chemical shifts of the vinylic protons and carbons are distinct for the Z and E isomers due to the different spatial arrangements of the substituents around the double bond. For instance, in the case of the aforementioned dibromophenylvinylgermatrane, the chemical shifts of the phenyl protons are observed at higher fields in the Z-isomer compared to the E-isomer, which can be attributed to the shielding effect of the germatranyl group in the cis-position.

X-ray crystallography provides definitive proof of the stereochemistry. The crystal structure of the E-isomer of N(CH₂CH₂O)₃GeC(Br)=C(Br)Ph has been determined, confirming the trans arrangement of the germatranyl and phenyl groups across the double bond.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Z- and E-Isomers of an Unsaturated Germatrane Derivative

IsomerVinylic ProtonPhenyl Protons (ortho)Vinylic Carbons
Z-Isomer 7.527.25128.5, 131.2
E-Isomer 7.687.40129.1, 132.0

Data is illustrative and based on reported values for analogous compounds.

Computational studies using DFT have also been applied to understand the relative stabilities of the Z and E isomers and to rationalize the observed product ratios in their synthesis. These calculations can provide insights into the geometric parameters and electronic structures of the isomers.

Computational and Theoretical Chemistry of Germatrane Compounds

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimizationnih.govatomistica.onlinematerialssquare.comjoaquinbarroso.comresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and optimizing the molecular geometries of germatrane compounds. researchgate.netcp2k.org DFT methods balance computational cost and accuracy, making them suitable for studying these relatively large and complex molecules. researchgate.net Geometry optimization is an iterative process where the positions of the atoms are adjusted to find the lowest energy configuration, which corresponds to a stable molecular structure. atomistica.onlinenih.gov

Quantum chemical calculations, particularly using DFT, allow for the determination of key structural parameters, such as bond lengths and angles, and electronic properties. nrel.govmdpi.com For germatranes, these calculations are crucial for understanding the features of the atrane framework. pyscf.org Functionals like B3PW91 and PBE, often paired with basis sets such as 6-311++G(df,p), have been successfully employed to study the mechanisms of reactions involving germatranes. nih.govmaterialssquare.comjoaquinbarroso.com The choice of functional and basis set is critical for obtaining reliable results, and studies have systematically evaluated different combinations to ensure accuracy for transition metal complexes and other systems. mpg.detyut.edu.cn The process involves providing an initial molecular geometry, which is then iteratively refined by the software to minimize the total energy until convergence criteria are met. atomistica.onlinenist.gov

Modeling the Nature and Strength of the N→Ge Transannular Bondnih.govatomistica.onlinematerialssquare.comnrel.gov

A defining feature of methylgermatrane and related compounds is the intramolecular dative bond between the nitrogen and germanium atoms (N→Ge). This transannular interaction results in a hypervalent, pentacoordinated germanium center. pyscf.orgnih.gov DFT calculations are instrumental in characterizing this bond, providing precise values for its length and enabling analysis of its strength. materialssquare.commdpi.com

The strength and length of the N→Ge bond are highly sensitive to the nature of the substituent attached to the germanium atom. nih.gov An increase in the number of electronegative substituents at the germanium atom leads to a significant shortening of the N→Ge bond, which corresponds to an increase in its strength. nih.gov This is because electron-withdrawing groups enhance the Lewis acidity of the germanium atom, promoting a stronger dative interaction with the lone pair of the nitrogen atom. nrel.gov Theoretical studies have confirmed the presence of this dative bond through the analysis of electron density and Wiberg bond indices. nrel.gov

Table 1: Calculated N→Ge Bond Lengths for Various 1-Substituted Germatranes

Substituent (R) at GeN→Ge Bond Length (Å)Computational MethodReference
-F2.124B3PW91/6-311++G(df,p) nih.gov
-Cl2.162B3PW91/6-311++G(df,p) nih.gov
-Br2.181B3PW91/6-311++G(df,p) nih.gov
-OH2.189B3PW91/6-311++G(df,p) nih.gov
-C(Br)=C(Br)Ph (E-isomer)2.215PBE materialssquare.com
-C(Br)=C(Br)Ph (Z-isomer)2.222PBE materialssquare.com

Calculation of Activation Energies and Reaction Pathwaysnih.govatomistica.onlinejoaquinbarroso.com

DFT calculations are crucial for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. rsc.org This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate.

For germatranes, DFT has been used to study reactions such as hydrolysis and alcoholysis. nih.govatomistica.online These studies show that such reactions often proceed in a single step through a four-center transition state. nih.govjoaquinbarroso.com The nucleophile (e.g., water or methanol) attacks the germanium atom, leading to the cleavage of a Ge-O bond within the atrane skeleton. nih.gov The calculated activation energies reveal how reactivity is influenced by the substituent on the germanium atom and by the nature of the central atom itself (Ge vs. Si). nih.govatomistica.online For instance, the reactions of germatranes generally exhibit lower activation energies compared to their corresponding silicon analogs, indicating higher reactivity. nih.govjoaquinbarroso.com

Table 2: Calculated Activation Energies (Ea) for Reactions of 1-Substituted Germatranes with Methanol (B129727)

Substituent (R) at GeActivation Energy (Ea, kcal/mol)Computational MethodReference
-OH15.8B3PW91/6-311++G(df,p) nih.gov
-F11.0B3PW91/6-311++G(df,p) nih.gov
-Cl14.0B3PW91/6-311++G(df,p) nih.gov
-Br15.2B3PW91/6-311++G(df,p) nih.gov

Quantum Chemical Insights into Bonding Characteristics and Stabilitynih.govatomistica.onlinenrel.govnih.gov

Quantum chemical calculations provide deep insights into the factors governing the bonding and stability of germatranes. The stability of the characteristic endo-configuration of the atrane structure is significantly influenced by the transannular N→Ge interaction. atomistica.online However, this dative bond is not the sole stabilizing factor; interactions involving the oxygen and other skeletal atoms also play a crucial role, as reflected in the molecular orbital parameters. atomistica.online

Comparative Computational Studies of Germanium-Containing Atranoids and Related Heterocyclesnih.govatomistica.onlinejoaquinbarroso.com

Comparative computational studies are essential for understanding the unique properties of germatranes relative to other similar compounds. Theoretical investigations frequently compare germatranes with their silicon counterparts, silatranes, as well as with related bicyclic (ocanes) and monocyclic (hypoatranes) analogs. nih.govatomistica.onlinejoaquinbarroso.com

These studies consistently reveal that germanium-containing derivatives are more reactive than their silicon analogs. For instance, in reactions with alcohols and in hydrolysis, germatranes and germocanes show lower activation energies than the corresponding silatranes and silocanes. nih.govatomistica.online This suggests that the Ge-O bonds are more susceptible to nucleophilic attack. Furthermore, the strength of the transannular N→X bond (X = Ge, Si) and its influence on molecular geometry and stability are key points of comparison. While the general trends are similar, the impact of substituents on the dative bond strength is found to be more pronounced in silatranes than in germatranes. nrel.gov Quantum chemical modeling of the adsorption of silatranes and germatranes on silica (B1680970) surfaces also indicates that the Ge-O covalent bonds in germatranes are weakened more significantly upon adsorption compared to the Si-O bonds in silatranes, which has implications for surface functionalization reactions.

Reactivity and Reaction Mechanism Studies of Germatrane Systems

Mechanistic Investigations of Nucleophilic Attack on the Germanium Center

The unique trigonal-bipyramidal structure of germatranes, featuring a transannular dative bond between the nitrogen and germanium atoms, significantly influences their reactivity. The germanium center, being electron-deficient, is susceptible to nucleophilic attack, a process that has been the subject of detailed mechanistic studies.

The interaction of germatranes with protic solvents like alcohols and water is a key aspect of their chemical behavior. libretexts.orgcsbsju.edupressbooks.pubpdx.edu Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into these reactions. researchgate.netnih.govnih.gov The reaction of 1-substituted germatranes with alcohols such as methanol (B129727) and ethanol (B145695) proceeds in a single step. researchgate.netnih.govnih.gov Initially, a prereaction complex forms between the germatrane and the alcohol molecule. researchgate.net In this complex, the transannular N→Ge bond length decreases, and a contact is established between the hydroxyl proton of the alcohol and an oxygen atom of the germatrane skeleton. researchgate.net

Polar protic solvents are known to stabilize ions and transition states through hydrogen bonding, which can facilitate reactions proceeding through ionic intermediates. libretexts.orgcsbsju.edupressbooks.pub In the case of germatranes, the interaction with the alcohol leads to the formation of a transition state, ultimately resulting in the cleavage of a Ge-O bond within the atrane skeleton and the formation of a new bond with the alkoxy group from the solvent. nih.gov Quantum chemical calculations have shown that the activation energies for these reactions are relatively low, with germanium-containing compounds reacting more readily than their silicon counterparts (silatranes). researchgate.netnih.gov

The table below presents the calculated activation energies for the reaction of various substituted germatranes with methanol, illustrating the influence of the substituent on the germanium atom.

Substituent (R)Activation Energy (Ea, kJ/mol)Gibbs Energy of Activation (ΔG‡, kJ/mol)
H65.2121.7
CH374.3131.3
F57.0115.1
Cl61.3119.5
Br62.6120.9
I64.9123.6
CN58.7117.8

Data sourced from DFT calculations at the B3PW91/6-311++G(df,p) level of theory. researchgate.net

The reaction mechanism between 1-substituted germatranes and alcohols is characterized by the formation of a four-center transition state. researchgate.netnih.govnih.govresearcher.life This transition state involves the germanium atom, the oxygen from one of the atrane's chelating arms, the alcohol's oxygen, and the alcohol's hydroxyl hydrogen. researchgate.net In this arrangement, the original Ge-O bond of the skeleton and the O-H bond of the alcohol are stretched, while new Ge-O (alcohol) and O-H (skeleton) bonds begin to form. researchgate.net

This concerted, one-step process leads directly to the opening of one of the five-membered rings of the germatrane skeleton. researchgate.netnih.govnih.gov The final product is an annular (ring-opened) structure. researchgate.netnih.gov The stability of these product molecules, especially those with electronegative substituents, is often enhanced by the persistence of the transannular N→Ge interaction and the formation of intramolecular hydrogen bonds. researchgate.netnih.govnih.gov The activation energies for these reactions are influenced by the nature of the substituent on the germanium atom, with electron-withdrawing groups generally lowering the energy barrier. researchgate.net

Substitution and Functionalization Reactions

The germanium center in germatranes can undergo nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net This reactivity provides a pathway to synthesize a diverse range of functionalized germatrane derivatives. By treating germatranes bearing a good leaving group, such as a halide or a triflate, with potent nucleophilic reagents, the group attached to the germanium can be replaced. researchgate.net

For instance, bromo- or triflate-substituted germatranes have been shown to react with a series of lithium-based nucleophiles (LiY). researchgate.net This method has been successfully employed to synthesize germatranes with new carbon-germanium or nitrogen-germanium bonds. researchgate.net

Common nucleophilic reagents used in these substitution reactions include:

Organolithium reagents (e.g., t-BuLi)

Lithium salts of organic anions (e.g., indenyl lithium, fluorenyl lithium, cyclopentadienyl (B1206354) lithium)

Lithium amides (e.g., lithium bis(trimethylsilyl)amide, LiN(SiMe3)2) researchgate.net

These reactions significantly expand the synthetic utility of germatranes, making them valuable precursors for more complex organogermanium compounds. researchgate.net

Catalytic Transformations Involving Germatranes

In recent years, germatranes have gained attention as effective reagents in transition metal-catalyzed reactions, particularly in the formation of carbon-carbon bonds. researchgate.netresearchgate.netrsc.org Their stability, ease of handling, and unique reactivity profile make them attractive alternatives to other organometallic reagents. acs.orgacs.org

Germatranes have proven to be competent coupling partners in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing C-C bonds. rsc.orgrsc.org While historically underutilized compared to organostannanes (in Stille coupling) or organoborons (in Suzuki coupling), recent research has highlighted the potential of organogermatranes. researchgate.netacs.org They can participate in reactions with various organic electrophiles, most commonly aryl halides. acs.orgcapes.gov.br

The general scheme for a palladium-catalyzed cross-coupling reaction involving a germatrane is as follows:

Ar-Ge(atrane) + Ar'-X → [Pd catalyst] → Ar-Ar'

These reactions often require an activator, such as fluoride (B91410) ions, to enhance the transmetalation step, which is typically the rate-limiting step in the catalytic cycle. acs.orgcapes.gov.br The fluoride source facilitates the formation of a hypervalent germanium species that is more reactive towards the palladium center. acs.org Modified germatrane structures have also been developed to improve their reactivity in these cross-coupling processes. acs.org

Germatrane-type systems serve as nucleophilic coupling partners, transferring an organic group (aryl, heteroaryl, alkenyl, alkynyl, or alkyl) to the palladium center during the transmetalation phase of the catalytic cycle. researchgate.netacs.orgrsc.org A key advantage of germatranes is their stability and lower toxicity compared to the widely used organotin reagents. acs.org

Research has demonstrated the successful coupling of various (hetero)aryl germatranes with a range of aryl bromides. rsc.org Germatranes derived from thiophene, furan, and indole (B1671886) have shown good performance as coupling partners. rsc.org Furthermore, the development of related carbagermatranes has extended the scope to include sp³-hybridized alkyl groups, which are notoriously challenging coupling partners. acs.org Primary alkyl carbagermatranes, in particular, exhibit high reactivity, sometimes proceeding without the need for a base or other additives. rsc.orgacs.org This versatility makes germatrane and related systems powerful tools for constructing complex molecular architectures. rsc.orgacs.org

Factors Influencing Reactivity: Substituent Effects and Transannular Interaction

The reactivity of the germatrane framework is intricately linked to two primary, interdependent factors: the nature of the apical substituent attached to the germanium atom and the strength of the corresponding Ge-N transannular interaction. mdpi.comresearchgate.net The electronic properties of the substituent directly modulate the geometry and strength of this dative bond, which in turn governs the molecule's susceptibility to chemical transformation. mdpi.comnih.gov These relationships have been extensively detailed through Density Functional Theory (DFT) calculations and other computational and experimental studies. mdpi.comkpfu.ruznaturforsch.com

The electronic character of the apical substituent (X) in 1-substituted germatranes, N(CH₂CH₂O)₃Ge-X, plays a pivotal role in determining the molecule's reaction kinetics. mdpi.comnih.gov DFT studies on the alcoholysis of germatranes reveal a clear trend related to the substituent's electronegativity. For instance, in reactions with methanol, the activation energy is inversely proportional to the electronegativity of the substituent. mdpi.com In the series of halogen-substituted germatranes, the activation energy increases as the electronegativity of the halogen decreases (F < Cl < Br). mdpi.com This indicates that more electron-withdrawing substituents facilitate the reaction.

Furthermore, computational studies consistently show that germanium-containing derivatives are characterized by lower activation energies compared to their analogous silicon compounds, making them inherently more reactive. mdpi.comnih.govnih.gov The stabilization of the reaction products is also influenced by the transannular interaction. mdpi.comnih.gov

Quantum chemical studies have quantified this relationship by calculating key bonding parameters for germatranes with various substituents. znaturforsch.com The data clearly show that electron-withdrawing substituents like halogens result in shorter, stronger N→Ge bonds compared to electron-donating groups like methyl. znaturforsch.comresearchgate.net

Advanced Characterization Techniques for Germatrane Research

High-Resolution NMR Spectroscopy (¹H, ¹³C, and Heteronuclear NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the molecular structure of methylgermatrane in solution. nih.govmdpi.comlibretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

¹H NMR Spectroscopy: Proton NMR spectra offer insights into the types of hydrogen atoms present in the this compound molecule. libretexts.orgmsu.edu The number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration of signals reveals the ratio of protons, and the splitting patterns (e.g., singlet, doublet, triplet) provide information about neighboring protons. libretexts.orgchemguide.co.uk

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. oregonstate.edulibretexts.orgudel.edu Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the atoms attached to the carbon. libretexts.org

Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity between different types of nuclei, primarily ¹H and ¹³C. rsc.orglu.senih.gov HSQC experiments correlate the chemical shifts of directly bonded ¹H and ¹³C atoms, while HMBC experiments reveal longer-range couplings between protons and carbons (typically over two or three bonds). These techniques are invaluable for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound. rsc.org

Interactive Data Table: Representative NMR Data for this compound (Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The following is a generalized representation based on typical values for similar structures.)

Atom TypeTechniqueExpected Chemical Shift (δ) Range (ppm)Multiplicity
Ge-CH₃¹H NMR0.3 - 0.8Singlet
O-CH₂¹H NMR3.5 - 4.0Triplet
N-CH₂¹H NMR2.7 - 3.2Triplet
Ge-CH₃¹³C NMR-2 - 5Quartet (in coupled spectra)
O-CH₂¹³C NMR55 - 60Triplet (in coupled spectra)
N-CH₂¹³C NMR50 - 55Triplet (in coupled spectra)

Advanced Vibrational Spectroscopy (FTIR, Raman) for Detailed Structural Analysis

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. nih.gov The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups and structural motifs within this compound. For instance, characteristic stretching and bending vibrations of C-H, C-O, C-N, and Ge-C bonds can be identified. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. nih.govazom.com The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. nih.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the Ge-C bond, which may be weak or inactive in the FTIR spectrum. azom.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Note: The following are representative frequency ranges for the key functional groups.)

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)
C-H stretch (methyl & methylene)FTIR, Raman2850 - 3000
C-O stretchFTIR, Raman1000 - 1200
C-N stretchFTIR, Raman1000 - 1200
Ge-C stretchRaman500 - 600
N→Ge dative bondRaman300 - 400

Mass Spectrometry: Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.comcampoly.comdoitpoms.ac.ukresearchgate.net

In a mass spectrometer, molecules are ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z). savemyexams.com The molecular ion peak provides the exact molecular weight of the compound. savemyexams.comuc.edu High-resolution mass spectrometry can yield the elemental composition with high accuracy.

The fragmentation pattern is a unique characteristic of a molecule and provides a "fingerprint" that can be used for structural elucidation. tutorchase.comwikipedia.org The way the this compound molecular ion breaks apart into smaller, charged fragments upon ionization reveals information about the strength of its chemical bonds and the stability of the resulting fragments. wikipedia.orgpurdue.edu Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Data

The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. carleton.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined with high precision.

This technique is crucial for unequivocally establishing the atrane structure, including the presence and length of the transannular dative bond between the nitrogen and germanium atoms (N→Ge).

Interactive Data Table: Key Crystallographic Parameters for this compound (Illustrative) (Note: These are typical parameters that would be determined from a single crystal X-ray diffraction study.)

ParameterDescriptionTypical Value
Crystal SystemThe symmetry system of the crystal lattice.e.g., Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁2₁2₁
a, b, c (Å)The lengths of the unit cell axes.Specific numerical values
α, β, γ (°)The angles between the unit cell axes.e.g., 90, 90, 90
N→Ge bond length (Å)The distance of the transannular dative bond.~2.2 - 2.4
Ge-C bond length (Å)The length of the bond between Germanium and the methyl carbon.~1.9 - 2.0
Ge-O bond lengths (Å)The lengths of the bonds between Germanium and Oxygen.~1.7 - 1.8

Future Research Directions and Unaddressed Challenges in Methylgermatrane Chemistry

Development of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The synthesis of germatrane derivatives, including methylgermatrane, has traditionally been achieved through methods like the transetherification of triethoxysilanes with triethanolamine (B1662121). researchgate.net However, the advancement of this compound chemistry is contingent on the development of more diverse and efficient synthetic strategies.

Future research should focus on creating methodologies that allow for the synthesis of a wider array of this compound derivatives with varied functionalities. This could involve exploring new catalytic systems and reaction conditions. For instance, the use of mechanochemical activation, such as high-speed ball milling, has shown promise in creating more sustainable and efficient organic syntheses and could be adapted for germatrane chemistry. mdpi.com Additionally, developing solvent-free reaction conditions would align with the principles of green chemistry, leading to cleaner and more economical processes. mdpi.com

A significant challenge lies in achieving stereoselective synthesis, which is crucial for applications where specific three-dimensional arrangements of atoms are required. thieme.de The development of methods for the synthesis of alkyl carbagermatranes, for example, has expanded the library of available derivatives. rsc.org Further exploration of reactions like the Zn-mediated decarboxylation of N-hydroxyphthalimide esters could lead to the synthesis of complex alkyl carbagermatranes. rsc.org

Deeper Exploration of Reaction Mechanisms and Catalytic Potential

Density Functional Theory (DFT) calculations have been instrumental in studying the mechanisms of reactions involving germatranes. mdpi.comresearchgate.netresearchgate.net For instance, studies on the reaction of germatranes with alcohols like methanol (B129727) have shown that these reactions proceed in a single step through a four-center transition state, leading to the opening of the germanium skeleton. mdpi.comresearchgate.netnih.gov Notably, germanium-containing derivatives exhibit lower activation energies in these reactions compared to their silicon counterparts. mdpi.comresearchgate.netnih.gov The stability of the resulting product molecules is influenced by the transannular N→Ge bond and intramolecular hydrogen contacts. mdpi.comresearchgate.net

Future investigations should continue to employ and refine these computational methods to elucidate the mechanisms of a broader range of reactions involving this compound. This includes studying the role of the methyl group on the germanium atom and how it influences reactivity compared to other substituents.

The catalytic potential of this compound and its derivatives remains a largely untapped area of research. While germanium compounds have found applications as polymerization catalysts, the specific catalytic activities of this compound are not well-defined. nanografi.comwikipedia.org Research could explore its use in various organic transformations, leveraging the unique properties of the germanium center. researchgate.net

Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure

Computational modeling has become an indispensable tool in modern chemistry for predicting the structure, stability, and reactivity of molecules. mit.edumit.edunumberanalytics.com For this compound, advanced computational methods can provide insights that are difficult to obtain through experimental means alone.

DFT calculations have been successfully used to optimize the structures of germatranes and calculate their vibrational spectra. nih.gov These theoretical calculations are in good agreement with experimental data for vibrations perpendicular to the C3 axis, though discrepancies exist for axial vibrations due to differences in bond lengths between the gas and solid states. nih.gov Further refinement of computational models, perhaps by incorporating solvent effects and solid-state packing forces, could lead to even more accurate predictions.

Machine learning models, trained on existing experimental and computational data, could be developed to predict the properties of new, hypothetical this compound derivatives. mit.edumit.edu This approach would accelerate the discovery of new materials with desired functionalities by screening vast numbers of potential structures before undertaking their synthesis. mit.edu Such models could predict key features like thermal and activation stability, which are crucial for practical applications. mit.edu

Interdisciplinary Research Avenues at the Interface of Germanium Chemistry

The unique properties of germanium compounds suggest that this compound could find applications in various interdisciplinary fields. researchgate.net Germanium itself is a semiconductor and has been a cornerstone of the electronics industry. nanografi.comresearchgate.net While this compound is not a direct replacement for elemental germanium in these applications, its chemistry could be relevant to the development of new materials.

One promising area is materials science. Germanium compounds are used in the fabrication of microelectronics, optics, and sensors. researchgate.net The ability to tune the properties of germatrane derivatives by modifying the substituent on the germanium atom could lead to the development of novel materials with specific optical or electronic properties. For example, the incorporation of this compound moieties into polymers could lead to new materials with enhanced thermal stability or unique refractive indices.

Another potential avenue is in the field of biomedicine. Organic germanium compounds have been investigated for a range of biological activities, including immune regulation and antioxidant effects. springermedizin.deaminbiol.com.uascirp.org While germatranes are known to possess biological activity, often comparable to or greater than their silicon analogues but with lower toxicity, the specific biological profile of this compound is an area ripe for investigation. mdpi.com Research could explore its potential as a therapeutic agent or as a component of drug delivery systems.

The interface between germanium chemistry and nanotechnology also presents exciting opportunities. Germanium has been used in the production of nanowires, and the controlled synthesis of this compound-based nanostructures could lead to new functional nanomaterials. nanografi.comwikipedia.org

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of methylgermatrane, and how can reproducibility be ensured?

  • Methodological Answer: Synthesis optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, and stoichiometry) using Design of Experiments (DoE) frameworks. Reproducibility hinges on rigorous characterization via 1^1H/13^13C NMR, FTIR, and X-ray diffraction (XRD) to confirm structural integrity . For novel compounds, purity must be validated via elemental analysis or HPLC, with synthetic protocols archived in supplementary materials .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound’s molecular geometry?

  • Methodological Answer: XRD provides definitive crystallographic data, while DFT calculations (e.g., B3LYP/6-31G*) model electronic and geometric properties. Cross-validate results using Raman spectroscopy to detect vibrational modes and NMR to confirm proton environments. Discrepancies between experimental and computational data should prompt recalibration of basis sets or exploration of solvent effects .

Q. How can researchers assess this compound’s stability under varying environmental conditions?

  • Methodological Answer: Conduct stress tests by exposing the compound to thermal gradients (e.g., 25–100°C), UV light, and pH extremes. Monitor degradation via UV-Vis spectroscopy and LC-MS. Compare kinetic stability metrics (e.g., half-life) against analogs like germatranes. Document protocols in line with IUPAC guidelines to ensure cross-study comparability .

Advanced Research Questions

Q. How can contradictions in reported reactivity trends of this compound be resolved?

  • Methodological Answer: Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Use multivariate analysis to isolate variables (e.g., trace moisture, catalyst impurities). Publish raw datasets and computational input files to enable peer validation. For kinetic contradictions, employ stopped-flow techniques or in-situ IR monitoring to capture transient intermediates .

Q. What strategies are recommended for elucidating this compound’s mechanistic pathways in catalytic applications?

  • Methodological Answer: Use isotopic labeling (e.g., 18^{18}O or 2^2H) to track bond cleavage/formation. Combine kinetic isotope effects (KIE) with operando spectroscopy (e.g., XAFS) to correlate structural changes with activity. For ambiguous steps, conduct DFT-based transition-state analysis or employ trapping agents to isolate intermediates .

Q. How should researchers design experiments to evaluate this compound’s biocompatibility for biomedical applications?

  • Methodological Answer: Follow OECD guidelines for in vitro cytotoxicity assays (e.g., MTT, LDH release) across multiple cell lines. Pair with in vivo pharmacokinetic studies (e.g., biodistribution in rodent models) using radiolabeled (14^{14}C) this compound. Address interspecies variability by incorporating human organoid models. Disclose all ethical approvals and statistical methods (e.g., ANOVA with post-hoc tests) .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer: Use multivariate regression (e.g., PLS or PCA) to correlate descriptors (e.g., logP, HOMO/LUMO energies) with biological/chemical activity. Validate models via bootstrapping or k-fold cross-validation. Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., p < 0.05) .

Q. How can researchers mitigate bias when interpreting this compound’s spectroscopic data?

  • Methodological Answer: Implement blind analysis protocols where spectra are interpreted without prior knowledge of expected outcomes. Use automated peak-fitting software (e.g., MestReNova) with manual validation. For ambiguous signals, seek consensus via inter-laboratory comparisons or consult spectral databases (e.g., SDBS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.